molecular formula C22H24N2O5 B2938554 Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate CAS No. 850905-12-3

Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

Cat. No.: B2938554
CAS No.: 850905-12-3
M. Wt: 396.443
InChI Key: OJVZXALOVCJZPD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of compounds structurally related to Ethyl 4-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate, exploring their potential as antimicrobial agents, and investigating their physical and chemical properties through spectroscopic methods and molecular docking studies.

  • Antimicrobial Agents : New quinazolines, which are structurally related to the target compound, have been synthesized and screened for antibacterial and antifungal activities. These studies reveal the potential of these compounds in combating microbial infections (Desai, Shihora, & Moradia, 2007).

  • Spectroscopic Analysis and Molecular Docking : The FT-IR and FT-Raman spectra of similar compounds have been recorded and analyzed, with molecular docking studies suggesting inhibitory activity against specific molecular targets. This research indicates the potential therapeutic applications of these compounds (El-Azab et al., 2016).

  • X-ray Studies : Chemical and X-ray studies of related compounds have contributed to a deeper understanding of their molecular structures, providing insights into their chemical behavior and potential applications in drug design (Begley & Whittaker, 1973).

Applications in Organic Synthesis and Medicinal Chemistry

The research extends beyond antimicrobial properties to include synthesis techniques for creating novel compounds and evaluating their potential in medicinal chemistry, such as cytotoxicity against cancer cell lines and exploring regioselectivity in chemical reactions.

  • Novel Synthesis Techniques : Studies have demonstrated novel methods for synthesizing derivatives with potential antimicrobial activity, highlighting the versatility of these compounds in organic synthesis (Rao et al., 2020).

  • Cytotoxic Evaluation : Some derivatives have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines, suggesting their potential use in cancer therapy (El-Deen, Anwar, & Hasabelnaby, 2016).

  • Regioselectivity in Chemical Reactions : Research into the regioselective ethylation reaction of related compounds provides valuable information for designing and synthesizing bioactive molecules with specific properties (Batalha et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their antimicrobial and anticancer potential , suggesting that the compound may interact with targets related to these biological processes.

Mode of Action

It’s worth noting that similar compounds have shown to inhibit microbial growth and cancer cell proliferation . The compound likely interacts with its targets, leading to changes that inhibit these biological processes.

Result of Action

Similar compounds have demonstrated antimicrobial and anticancer activities , suggesting that this compound may also have these effects.

Properties

IUPAC Name

ethyl 4-[[2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-3-24-13-12-17-18(21(24)26)6-5-7-19(17)29-14-20(25)23-16-10-8-15(9-11-16)22(27)28-4-2/h5-11H,3-4,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZXALOVCJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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